(8-Bromo-6-chloro-chroman-3-YL)-methylamine

Catalog No.
S16001088
CAS No.
885271-41-0
M.F
C10H11BrClNO
M. Wt
276.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(8-Bromo-6-chloro-chroman-3-YL)-methylamine

CAS Number

885271-41-0

Product Name

(8-Bromo-6-chloro-chroman-3-YL)-methylamine

IUPAC Name

8-bromo-6-chloro-N-methyl-3,4-dihydro-2H-chromen-3-amine

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

InChI

InChI=1S/C10H11BrClNO/c1-13-8-3-6-2-7(12)4-9(11)10(6)14-5-8/h2,4,8,13H,3,5H2,1H3

InChI Key

NXDKMWPYEGPPRI-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C(=CC(=C2)Cl)Br)OC1

(8-Bromo-6-chloro-chroman-3-YL)-methylamine is a chemical compound with the molecular formula C10H11BrClNC_{10}H_{11}BrClN and a molecular weight of 276.56 g/mol. This compound features a chroman backbone, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of bromine at the 8th position and chlorine at the 6th position, along with a methylamine group at the 3rd position, contributes to its unique chemical properties and potential biological activities .

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: It can be oxidized to yield ketones or aldehydes using agents such as potassium permanganate or chromium trioxide .

Research indicates that (8-Bromo-6-chloro-chroman-3-YL)-methylamine exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that the compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity: Preliminary investigations have shown that it could have cytotoxic effects on cancer cell lines, making it a candidate for further drug development .
  • Enzyme Modulation: The compound may interact with specific enzymes or receptors, influencing their activity in biological pathways.

The synthesis of (8-Bromo-6-chloro-chroman-3-YL)-methylamine typically involves several steps:

  • Bromination and Chlorination: Starting from chroman, bromination is performed using bromine or N-bromosuccinimide in a suitable solvent. Chlorination follows to introduce chlorine at the 6th position.
  • Amination: The resulting brominated and chlorinated chroman is then reacted with methylamine under controlled conditions to introduce the methylamine group at the 3rd position.
  • Purification: The product is purified through crystallization or chromatography to obtain the desired compound in high purity .

(8-Bromo-6-chloro-chroman-3-YL)-methylamine has several applications:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Due to its biological activity, it is studied for potential therapeutic uses in treating infections and cancer.
  • Material Science: Used in developing specialty chemicals and materials with specific functional properties .

Interaction studies focus on how (8-Bromo-6-chloro-chroman-3-YL)-methylamine interacts with biological targets:

  • Enzyme Inhibition: Research has shown that the compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological effects.
  • Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses .

Several compounds share structural similarities with (8-Bromo-6-chloro-chroman-3-YL)-methylamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-7-hydroxy-3-methylcoumarinContains a hydroxyl group at the 7th positionExhibits different solubility and reactivity
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineContains a pyridine ring and methoxy groupDifferent biological activity profile
8-Chloro-6-bromochromanSimilar chroman structure but lacks the methylamine groupMay show different reactivity due to lack of amine

Uniqueness

(8-Bromo-6-chloro-chroman-3-YL)-methylamine is unique due to its specific combination of halogen substituents and the presence of a methylamine group. This combination enhances its reactivity and potential interactions within biological systems, making it a valuable compound for research in medicinal chemistry and organic synthesis .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

274.97125 g/mol

Monoisotopic Mass

274.97125 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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